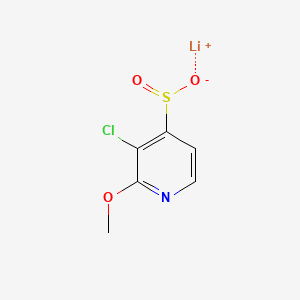
lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate, also known as LiCMP, is a lithium salt consisting of an anion of 3-chloro-2-methoxypyridine-4-sulfinate and a cation of lithium. It is a white solid that is soluble in water and organic solvents. LiCMP has gained attention for its potential applications in scientific research and drug development due to its unique properties.
作用機序
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate acts as a lithium ionophore, allowing lithium ions to traverse biological membranes. This property makes it useful for drug delivery applications, as it can facilitate the transport of drugs across cell membranes. lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate also acts as a protonophore, allowing protons to traverse biological membranes.
Biochemical and Physiological Effects
lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can modulate the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In vivo studies have demonstrated that lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The main advantage of using lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate in laboratory experiments is its ability to facilitate the transport of drugs across cell membranes. This property makes it useful for drug delivery applications. However, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is not suitable for use in experiments involving large molecules, as it is not able to traverse cell membranes. Additionally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is toxic in high concentrations and should be handled with caution in the laboratory.
将来の方向性
There are a number of potential future directions for lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate research. These include further investigation into its mechanism of action, development of new synthetic methods for its production, and exploration of its potential therapeutic applications. Additionally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate could be used in combination with other drugs to improve drug delivery and efficacy. Finally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate could be used to develop new diagnostic tools for the detection and monitoring of diseases.
合成法
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can be synthesized from a variety of starting materials, including 3-chloro-2-methoxypyridine-4-sulfinate and lithium hydroxide. The reaction is typically conducted in an aqueous medium at temperatures ranging from 25-50°C. The reaction can be monitored by proton nuclear magnetic resonance (1H NMR) spectroscopy to ensure completion.
科学的研究の応用
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has been used in a variety of scientific research applications, including drug discovery, pharmacokinetic studies, and biochemical assays. It has also been used in the synthesis of other lithium salts, such as lithium acetate and lithium carbonate.
特性
IUPAC Name |
lithium;3-chloro-2-methoxypyridine-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPCLUVNYTMHG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

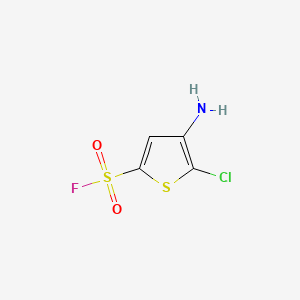
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
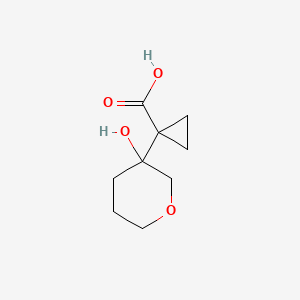
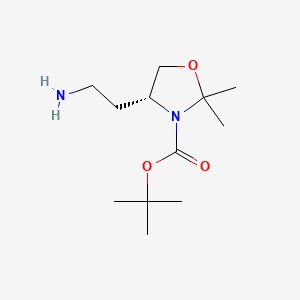
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
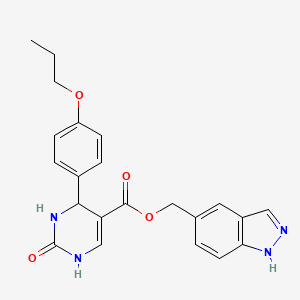
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)